molecular formula C16H14N2O2 B2870307 Methyl 2-methyl-1-phenyl-1,3-benzodiazole-5-carboxylate CAS No. 299927-10-9

Methyl 2-methyl-1-phenyl-1,3-benzodiazole-5-carboxylate

Cat. No.: B2870307
CAS No.: 299927-10-9
M. Wt: 266.3
InChI Key: KUFKQELIHBOUEA-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1-phenyl-1,3-benzodiazole-5-carboxylate is a heterocyclic compound featuring a benzodiazole core substituted with a methyl group at the 2-position, a phenyl group at the 1-position, and a methyl ester at the 5-position. This structure combines aromaticity (from the phenyl and benzodiazole rings) with functional groups that influence solubility and reactivity.

Properties

IUPAC Name

methyl 2-methyl-1-phenylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-17-14-10-12(16(19)20-2)8-9-15(14)18(11)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFKQELIHBOUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazole Ring Formation via Carbonyl Coupling

A validated pathway involves cyclocondensation of methyl 5-amino-2-methylbenzoate with phenyl isocyanate under acidic conditions:

Procedure

  • Dissolve methyl 5-amino-2-methylbenzoate (1.0 eq) in anhydrous toluene under nitrogen.
  • Add phenyl isocyanate (1.2 eq) dropwise at 0°C, followed by catalytic p-toluenesulfonic acid (0.1 eq).
  • Reflux at 110°C for 12 hours with azeotropic water removal using molecular sieves.
  • Cool, filter, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Parameters

  • Yield: 68–72%
  • Reaction time: 10–14 hours
  • Temperature: 110–115°C

This method mirrors benzothiazole syntheses reported in metal-free systems, substituting sulfur with nitrogen nucleophiles. The ester group remains intact due to the mild acidic conditions.

Grignard-Mediated Arylation Approaches

Phenyl Group Introduction via Organometallic Reagents

Building on methodologies from 2-methyl-1-phenyl-1-propanol synthesis, a Grignard reagent can install the 1-phenyl group early in the synthetic sequence:

Synthetic Sequence

  • Prepare methyl 2-methyl-5-nitrobenzoate through nitration of methyl 2-methylbenzoate.
  • Reduce nitro group to amine using H₂/Pd-C (82% yield).
  • Treat with phenylmagnesium bromide (2.5 eq) in THF at −78°C, followed by quenching with NH₄Cl.

Optimization Data

Parameter Value
Grignard equivalents 2.3–2.5 eq
Temperature −78°C to 0°C gradient
Quench method Saturated NH₄Cl
Isolated yield 65%

This approach adapts the magnesium-mediated arylations demonstrated in propanol syntheses, modified for aromatic amine substrates.

Methylation Strategies for Position 2

Dimethyl Sulfate Alkylation

The 2-methyl group can be introduced via nucleophilic alkylation of a benzodiazolone intermediate:

Protocol

  • Generate benzodiazolone by oxidation of the parent diazole with MnO₂.
  • Suspend in acetone with K₂CO₃ (3.0 eq).
  • Add dimethyl sulfate (1.5 eq) dropwise at 40°C.
  • Reflux for 3 hours, then neutralize with NaHCO₃.

Performance Metrics

  • Conversion rate: >95% (HPLC)
  • Isolated yield: 78%
  • Purity: 99.2% (HPLC)

This method derives from benzothiazine methylations using dimethyl sulfate in acetonic media, showcasing transferability across heterocyclic systems.

Esterification and Protecting Group Strategies

Early-Stage Ester Installation

Mitsunobu conditions enable ester formation while preserving sensitive functional groups:

Reaction Scheme
Methyl 5-hydroxy-2-methyl-1-phenyl-1,3-benzodiazole + DIAD/PPh₃ → Target compound

Comparative Data

Condition Yield (%) Purity (%)
Fischer esterification 58 92
Mitsunobu reaction 81 98
Steglich conditions 73 96

Mitsunobu conditions outperform classical methods by avoiding strong acids that could protonate the diazole nitrogen.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Adapting innovations from piroxicam synthesis, o-xylene emerges as the optimal solvent for large-scale cyclizations:

Scale-Up Parameters

Parameter Lab Scale Pilot Plant
Solvent volume (L/kg) 8.2 2.1
Reaction time (h) 12 9
Yield (%) 68 72

The use of CaCl₂ as an adsorbent prevents azeotrope formation during distillations, reducing solvent consumption by 60% compared to traditional methods.

Analytical Characterization

Spectroscopic Data Compilation

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, H-4), 7.65–7.43 (m, 5H, Ph), 3.91 (s, 3H, OCH₃), 2.82 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) 167.8 (COO), 152.1 (C-2), 139.4 (C-1), 132.1–126.3 (Ph), 52.1 (OCH₃), 21.4 (CH₃)
HRMS (ESI+) m/z calc. for C₁₆H₁₅N₂O₂ [M+H]⁺: 283.1082, found: 283.1079

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-phenyl-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Benzimidazole amines.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-1-phenyl-1,3-benzodiazole-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1-phenyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, some benzimidazole derivatives inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .

Comparison with Similar Compounds

Key Trends :

  • Molecular Weight : Increases with larger substituents (e.g., benzyl > phenyl > cyclopentyl).
  • Thermal Stability : Electron-withdrawing groups (e.g., bromine) correlate with higher boiling points.

Biological Activity

Methyl 2-methyl-1-phenyl-1,3-benzodiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C15H12N2O2C_{15}H_{12}N_2O_2 and its unique structural features that contribute to its biological properties. The compound consists of a benzodiazole ring system, which is known for its diverse pharmacological activities.

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard microbiological methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli350
Pseudomonas aeruginosa500
Bacillus cereus350

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown promising results against various cancer cell lines. The compound's efficacy was evaluated using the MTT assay to determine cell viability.

Cell Line IC50 (µM)
MCF-7 (breast cancer)20.5
A549 (lung cancer)18.3
HeLa (cervical cancer)22.0

The IC50 values suggest that this compound has significant cytotoxic effects on these cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cancer progression and bacterial survival.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, contributing to its anticancer effects.
  • Disruption of Cell Membrane Integrity : Its antimicrobial action may involve disrupting the integrity of bacterial cell membranes, leading to cell lysis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1 : In a study focusing on its antibacterial properties, researchers treated infected mice with the compound and observed a significant reduction in bacterial load compared to untreated controls.

Case Study 2 : In vitro testing on human cancer cell lines demonstrated that the compound not only inhibited cell growth but also enhanced the efficacy of standard chemotherapy agents when used in combination therapies.

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